4-ethyl-2-phenyl-1H-pyrrole
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Overview
Description
4-ethyl-2-phenyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 4-position and a phenyl group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrrole derivatives, including 4-ethyl-2-phenyl-1H-pyrrole, is the Paal-Knorr synthesis. This method involves the condensation of 1,4-dicarbonyl compounds with primary amines. For this compound, the reaction can be carried out using 2,5-hexanedione and aniline under acidic conditions .
Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. This reaction can be catalyzed by various metal catalysts, such as copper or iron, to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves the use of continuous flow reactors to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions allows for the large-scale production of compounds like this compound .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfur trioxide-pyridine complex)
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Pyrrolidines
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives
Scientific Research Applications
4-ethyl-2-phenyl-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-2-phenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-phenylpyrrole: Lacks the ethyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-ethylpyrrole: Lacks the phenyl group at the 2-position, which may influence its overall properties.
2,5-diphenylpyrrole: Contains an additional phenyl group at the 5-position, which may enhance its aromaticity and stability.
Uniqueness
4-ethyl-2-phenyl-1H-pyrrole is unique due to the presence of both an ethyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications .
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-2-10-8-12(13-9-10)11-6-4-3-5-7-11/h3-9,13H,2H2,1H3 |
InChI Key |
QITIEFRKZIHOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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